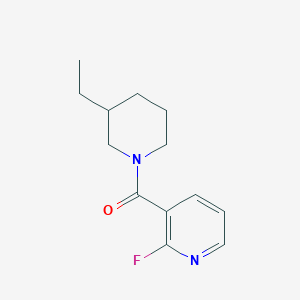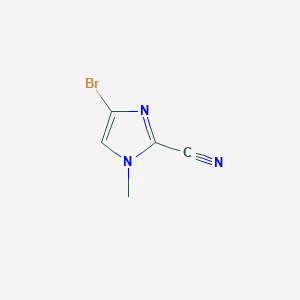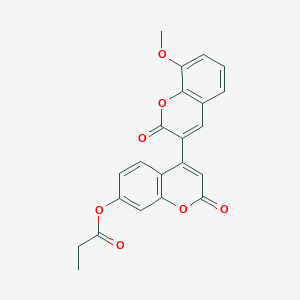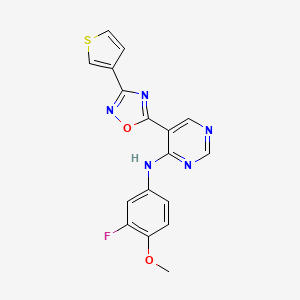
3-(3-Ethylpiperidine-1-carbonyl)-2-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Ethylpiperidine-1-carbonyl)-2-fluoropyridine is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical properties, which make it an ideal candidate for drug development.
作用機序
The mechanism of action of 3-(3-Ethylpiperidine-1-carbonyl)-2-fluoropyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in disease processes. For example, in cancer research, this compound has been shown to inhibit the activity of a protein called Aurora kinase A, which is involved in cell division and proliferation. In Alzheimer's and Parkinson's disease research, this compound has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-Ethylpiperidine-1-carbonyl)-2-fluoropyridine are complex and varied, depending on the specific disease being targeted. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, this compound has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively. These effects are believed to be due to the inhibition of certain enzymes and proteins that are involved in disease processes.
実験室実験の利点と制限
One of the main advantages of using 3-(3-Ethylpiperidine-1-carbonyl)-2-fluoropyridine in lab experiments is its unique chemical properties, which make it an ideal candidate for drug development. This compound has been shown to have potent activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound can be complex and time-consuming, which may limit its use in large-scale experiments.
将来の方向性
There are many future directions for research on 3-(3-Ethylpiperidine-1-carbonyl)-2-fluoropyridine. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the identification of new diseases that can be targeted by this compound. Additionally, there is a need for more research on the mechanism of action of this compound, as well as its potential side effects and toxicity. Overall, the future of research on 3-(3-Ethylpiperidine-1-carbonyl)-2-fluoropyridine looks promising, and this compound has the potential to make a significant impact in the field of medicinal chemistry.
合成法
The synthesis of 3-(3-Ethylpiperidine-1-carbonyl)-2-fluoropyridine involves a series of chemical reactions that are carried out in a laboratory setting. The most common method for synthesizing this compound is through a process called the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid and an aryl halide in the presence of a palladium catalyst. The resulting product is then treated with a reducing agent, which converts the nitro group to an amine group. This amine group is then acylated with ethyl chloroformate to form 3-(3-Ethylpiperidine-1-carbonyl)-2-fluoropyridine.
科学的研究の応用
3-(3-Ethylpiperidine-1-carbonyl)-2-fluoropyridine has been extensively researched for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-(3-Ethylpiperidine-1-carbonyl)-2-fluoropyridine has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, this compound has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
特性
IUPAC Name |
(3-ethylpiperidin-1-yl)-(2-fluoropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-2-10-5-4-8-16(9-10)13(17)11-6-3-7-15-12(11)14/h3,6-7,10H,2,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBVYMDXNSABJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)C(=O)C2=C(N=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 2-(3-oxo-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2547532.png)



![8-[(dibenzylamino)methyl]-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride](/img/structure/B2547541.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2547542.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2547543.png)


![1-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547548.png)
